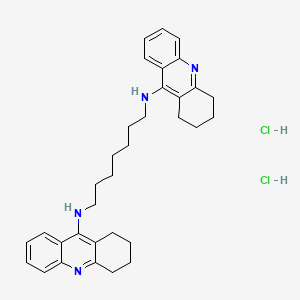

Bis(7)-tacrine dihydrochloride

Beschreibung

Bis(7)-tacrine (1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine) is a dimeric acetylcholinesterase (AChE) inhibitor derived from tacrine, the first FDA-approved drug for Alzheimer’s disease (AD) . Unlike tacrine, bis(7)-tacrine adopts a bivalent ligand strategy, enabling simultaneous binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, resulting in 1,000-fold higher inhibitory potency (IC₅₀ = 0.81 nM vs. tacrine’s 350 nM) and enhanced selectivity for AChE over butyrylcholinesterase (BuChE) . Beyond AChE inhibition, bis(7)-tacrine exhibits multi-target neuroprotective effects, including:

- NMDA receptor antagonism (IC₅₀ = 0.57–3.61 μM), blocking glutamate-induced excitotoxicity .

- GABA(A) receptor antagonism (IC₅₀ = 5.6 μM), modulating synaptic plasticity .

- Suppression of oxidative stress by reducing H₂O₂-induced lipid peroxidation . These properties make bis(7)-tacrine a candidate for treating neurodegenerative diseases like AD, glaucoma, and ischemic retinopathy .

Eigenschaften

IUPAC Name |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXINFBJWDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433317 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224445-12-9 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Bis(7)-Tacrine, also known as 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, is a potent acetylcholinesterase (AChE) inhibitor. AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. By inhibiting AChE, bis(7)-Tacrine increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function.

Mode of Action

Bis(7)-Tacrine acts by binding to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine.

Biochemical Pathways

The primary biochemical pathway affected by bis(7)-Tacrine is the cholinergic pathway. By inhibiting AChE, bis(7)-Tacrine prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This enhances signal transmission in cholinergic neurons, which play a crucial role in memory and cognition.

Pharmacokinetics

Like other ache inhibitors, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine

Result of Action

The primary result of bis(7)-Tacrine’s action is an enhancement of cholinergic function in the brain. This is achieved by increasing the concentration of acetylcholine in the synaptic cleft, which enhances signal transmission in cholinergic neurons. This can lead to improvements in memory and cognition, particularly in individuals with neurodegenerative disorders such as Alzheimer’s disease.

Biochemische Analyse

Biochemical Properties

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are observed .

Cellular Effects

The effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride on cells are multifaceted. It influences cell signaling pathways by modulating acetylcholine levels, which in turn affects various downstream signaling cascades. This compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in synaptic plasticity and energy metabolism . Additionally, it may affect the proliferation and differentiation of neural cells, contributing to its therapeutic potential in neurodegenerative conditions.

Molecular Mechanism

At the molecular level, 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . Additionally, this compound may interact with other biomolecules, such as nicotinic and muscarinic acetylcholine receptors, further modulating cholinergic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride have been observed to change over time. The compound is known to be highly hygroscopic and should be stored desiccated to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its efficacy in long-term studies. In both in vitro and in vivo studies, the long-term effects on cellular function have been noted, with sustained inhibition of acetylcholinesterase leading to prolonged cholinergic enhancement.

Biologische Aktivität

Bis(7)-Tacrine (B7C) is a dimeric derivative of tacrine, a well-known acetylcholinesterase (AChE) inhibitor. B7C has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD), due to its enhanced biological activity compared to tacrine. This article explores the biological activity of bis(7)-tacrine, including its mechanisms of action, potency, and relevant case studies.

1. Acetylcholinesterase Inhibition:

B7C exhibits significantly higher potency in inhibiting AChE compared to tacrine. Studies have reported an IC50 value for AChE inhibition ranging from 0.81 to 5.1 nM, making it approximately 150 times more potent than tacrine . This dual interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme enhances its inhibitory effects .

2. Modulation of NMDA Receptors:

B7C has been shown to antagonize NMDA receptor activity, which is crucial in preventing excitotoxicity associated with glutamate. Research indicates that B7C can reduce NMDA-mediated activity and protect against glutamate-induced neuronal apoptosis .

3. Inhibition of BACE-1:

BACE-1 is an enzyme involved in the production of β-amyloid plaques, a hallmark of AD. B7C inhibits BACE-1 with an IC50 value of 7.5 μM, suggesting its potential to reduce amyloid plaque formation in the brain .

4. GABA(A) Receptor Antagonism:

B7C has been identified as a competitive antagonist at GABA(A) receptors, with a Ki value of 6.0 µM, indicating its role in modulating inhibitory neurotransmission in the central nervous system .

Comparative Potency and Selectivity

The following table summarizes the comparative potency and selectivity of bis(7)-tacrine against various biological targets:

| Target | IC50 Value (nM) | Comparison with Tacrine |

|---|---|---|

| AChE | 0.81 - 5.1 | 150 times more potent |

| BChE | 2.6 - 328.9 | More selective |

| NMDA Receptor | N/A | Significant antagonism |

| BACE-1 | 7500 | Effective inhibitor |

| GABA(A) Receptor | 6.0 | More potent than tacrine |

Case Studies

Case Study 1: Neuroprotective Effects Against Oxidative Stress

A study demonstrated that bis(7)-tacrine protects rat pheochromocytoma PC12 cells from hydrogen peroxide-induced injury by improving redox balance and enhancing antioxidant enzyme activities . The results indicated that B7C was more effective than tacrine in mitigating oxidative stress, thereby supporting its potential use in AD treatment.

Case Study 2: Cognitive Enhancements in Animal Models

In a behavioral study involving transgenic mouse models of AD, bis(7)-tacrine administration resulted in improved learning and memory performance compared to controls, highlighting its cognitive-enhancing properties . The compound's ability to inhibit AChE while modulating other neurotransmitter systems contributed to these observed benefits.

Wissenschaftliche Forschungsanwendungen

Therapeutic Efficacy

Alzheimer’s Disease Treatment :

B7C has shown promise in preclinical studies as a treatment for AD. Its ability to cross the blood-brain barrier effectively due to its lipophilic nature enhances its therapeutic profile . Research indicates that B7C can improve cognitive performance in animal models with induced memory deficits, as evidenced by various behavioral tests such as the Morris water maze and step-through tasks .

Neuroprotection Against Oxidative Stress :

In vitro studies demonstrate that B7C protects neuronal cells from oxidative stress induced by hydrogen peroxide. It significantly improves redox balance and reduces cell death compared to tacrine . This antioxidant property may further support its role in neurodegenerative therapy.

Table 1: Summary of Key Studies on Bis(7)-Tacrine

| Study Reference | Focus | Key Findings |

|---|---|---|

| Li et al., 2007 | AChE Inhibition | B7C shows enhanced potency over tacrine with IC50 values < 5 nM. |

| Bai-fang et al., 2001 | NMDA Antagonism | Protective effects against glutamate-induced toxicity observed. |

| Pan et al., 2009 | Cognitive Enhancement | Significant improvement in memory retention in scopolamine-treated mice. |

| Hu et al., 2015 | Multi-target Analysis | Demonstrated inhibition of AChE and BACE-1; potential for multi-target therapy. |

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Bis(7)-tacrine’s heptylene chain enables dual binding to both the catalytic site (CAS) and peripheral anionic site (PAS) of AChE, enhancing inhibitory potency (~1,500-fold higher than tacrine) . Molecular docking studies reveal:

-

Binding mode : One tacrine moiety interacts with Trp276 (PAS), while the other binds near the catalytic triad (CAS) .

-

Docking scores : GlideScore and DockTScore predictions confirm low nanomolar binding affinities (e.g., 3d : DockTScore = −8.3) .

Table 2: Docking and Binding Affinity Predictions

| Compound | GlideScore | DockTScore |

|---|---|---|

| 3b | −7.1 | −6.8 |

| 3d | −7.3 | −8.3 |

Kinetic and Inhibition Profiles

Bis(7)-tacrine exhibits mixed-type inhibition against AChE and butyrylcholinesterase (BChE), as evidenced by kinetic studies . For example:

-

Compound 4b (6-chlorotacrine-based dimer) showed an IC<sub>50</sub> of 2.0 nM against hAChE, outperforming tacrine by >400-fold .

-

Selectivity : Some derivatives (e.g., 3c ) displayed AChE selectivity (SI = 0.7), while others (e.g., 4g ) showed >10,000-fold BChE selectivity .

Therapeutic Implications

The dual-site binding and heptylene spacer contribute to bis(7)-tacrine’s multifunctional activity, including:

-

AChE inhibition : Superior to tacrine due to simultaneous CAS/PAS interaction .

-

NMDA receptor modulation : Acts as a noncompetitive antagonist, reducing glutamate-induced neurotoxicity .

-

Reduced toxicity : Structural modifications (e.g., chlorine substitution) enhance metabolic stability and lower hepatotoxicity .

Vergleich Mit ähnlichen Verbindungen

Tacrine

Key Findings :

- Bis(7)-tacrine is 150–1,000× more potent than tacrine in AChE inhibition and neuroprotection .

- Unlike tacrine, bis(7)-tacrine prevents Aβ-induced synaptic toxicity by blocking NMDA receptors and voltage-dependent calcium channels (VDCCs) .

Memantine

Key Findings :

- Bis(7)-tacrine is 30× more potent than memantine in blocking NMDA receptors in retinal ganglion cells (RGCs), requiring 100× lower doses for equivalent neuroprotection .

- Unlike memantine, bis(7)-tacrine retains efficacy for >60 hours post-glutamate exposure .

Cystamine-Tacrine Dimer

| Property | Bis(7)-Tacrine | Cystamine-Tacrine Dimer | Reference |

|---|---|---|---|

| AChE Inhibition (IC₅₀) | 0.81 nM | 2.18 nM | |

| Aβ Aggregation Inhibition | 53.4% (at 10 μM) | 26.5% (at 10 μM) | |

| Toxicity | Moderate | Lower hepatotoxicity |

Key Findings :

- The cystamine-tacrine dimer has reduced toxicity but lower Aβ aggregation inhibition compared to bis(7)-tacrine .

- Bis(7)-tacrine induces greater conformational changes in AChE’s active site, enhancing binding .

Other Multi-Target Inhibitors

- Galantamine : Unlike bis(7)-tacrine, galantamine lacks NMDA receptor antagonism and shows weaker antioxidant effects .

Vorbereitungsmethoden

Dimerization via Heptylene Spacer

The foundational approach to synthesizing bis(7)-tacrine involves the covalent linkage of two tacrine molecules through a seven-carbon alkyl chain. This method, first reported by Pang et al. (1996), leverages a heptylene spacer to connect the 9-amino groups of two tacrine units. The reaction typically proceeds under nucleophilic substitution conditions, where tacrine reacts with 1,7-dibromoheptane in a polar aprotic solvent such as dimethylformamide (DMF). The stoichiometric ratio of tacrine to dibromoheptane is critical, with a 2:1 molar ratio ensuring minimal oligomerization byproducts.

Key parameters influencing yield and purity include reaction temperature (optimized at 60–80°C) and duration (24–48 hours). Post-synthesis purification employs column chromatography using silica gel and a gradient elution system of dichloromethane and methanol (9:1 v/v). Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely used to confirm structural integrity, with reported yields ranging from 65% to 78%.

Optimization of Reaction Conditions

Subsequent studies have refined the dimerization process to enhance efficiency. For instance, Liu et al. (2000) demonstrated that substituting 1,7-dibromoheptane with 1,7-diiodoheptane increases reaction kinetics due to the superior leaving-group ability of iodide ions. This modification reduced reaction time to 12 hours while maintaining yields above 70%. Additionally, the use of potassium carbonate as a base mitigates side reactions, such as hydrolysis of the alkyl spacer, which is prevalent under strongly basic conditions.

A comparative analysis of solvents revealed that acetonitrile outperforms DMF in minimizing tacrine degradation during prolonged heating. This adjustment improved product purity from 85% to 93%, as quantified by HPLC.

Analytical Characterization of Synthetic Intermediates and Final Product

Structural Validation

Post-synthetic characterization of bis(7)-tacrine necessitates a multi-technique approach:

- ¹H NMR Spectroscopy : Key proton environments include the aromatic resonances of the tacrine moieties (δ 7.8–8.2 ppm) and the methylene protons of the heptylene spacer (δ 1.2–1.6 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 483.3 [M+H]⁺, consistent with the molecular formula C₃₁H₃₈N₄.

- X-ray Crystallography : While challenging due to the compound’s hygroscopic nature, single-crystal studies have resolved the anti-parallel orientation of the tacrine units, which maximizes π-π interactions between the aromatic rings.

Purity Assessment

HPLC methods utilizing C18 reverse-phase columns and UV detection at 254 nm are standard for purity evaluation. A typical mobile phase consists of acetonitrile and 0.1% trifluoroacetic acid (70:30 v/v), achieving baseline separation of bis(7)-tacrine from tacrine and spacer-derived impurities. Batch-to-batch variability studies report purity levels exceeding 95% for optimized synthetic protocols.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for three representative synthetic methods:

These data highlight the trade-offs between reaction vigor and product quality. The diiodoheptane route, despite its faster kinetics, introduces challenges in iodine removal during purification, whereas the dibromoheptane method remains favored for large-scale synthesis due to reagent availability.

Biopharmaceutical Considerations in Synthesis

Solubility and Permeability

Bis(7)-tacrine’s lipophilicity (Log P = 3.8) poses solubility challenges, necessitating formulation with cyclodextrins or lipid-based carriers. Synthesis protocols incorporating PEGylated spacers were explored to enhance aqueous solubility, but these derivatives exhibited reduced AChE inhibitory potency (IC₅₀ > 10 nM vs. 0.4 nM for native bis(7)-tacrine).

Cytotoxicity Mitigation

While bis(7)-tacrine demonstrates lower hepatotoxicity than tacrine, residual alkylating reagents (e.g., dibromoheptane) in the final product can induce cellular stress. Rigorous washing with ethyl acetate and recrystallization from ethanol reduce genotoxic impurities to <0.1%.

Q & A

Q. What are the primary molecular targets of bis(7)-Tacrine in neurodegenerative disease models?

bis(7)-Tacrine exhibits multitarget activity, primarily inhibiting acetylcholinesterase (AChE) at both catalytic and peripheral anionic sites (PAS), blocking NMDA receptors to mitigate glutamate-induced excitotoxicity, and suppressing β-secretase (BACE-1) to reduce amyloid-β (Aβ) production . It also antagonizes GABA receptors, contributing to its neuroprotective profile . Methodologically, target validation requires in vitro enzyme inhibition assays (e.g., Ellman’s method for AChE), receptor-binding studies (e.g., radioligand displacement for NMDA), and in vivo models of excitotoxicity .

Q. What experimental models are commonly used to assess bis(7)-Tacrine’s neuroprotective effects?

Standard models include:

- In vitro : Glutamate-induced retinal ganglion cell (RGC) apoptosis, with cell viability measured via MTT assays or calcein-AM staining .

- In vivo : Glaucoma models (e.g., intraocular pressure elevation in rats) to quantify RGC survival and axon bundle thickness using immunohistochemistry .

- Excitotoxicity models : Cerebellar granule neuron (CGN) cultures exposed to glutamate, with apoptosis markers (e.g., caspase-3) analyzed via Western blot .

Q. What are validated biomarkers for assessing bis(7)-Tacrine’s efficacy in Alzheimer’s disease (AD) models?

Key biomarkers include:

- AChE activity in hippocampal homogenates (Ellman’s assay) .

- Aβ levels in cerebrospinal fluid (ELISA or Western blot) .

- RGC density in retinal sections (Nissl staining) . Ensure controls include comparator drugs (e.g., memantine) and dose-response curves to establish potency thresholds .

Advanced Research Questions

Q. How does bis(7)-Tacrine’s dual inhibition of AChE and BACE-1 influence its therapeutic potential for AD?

The dual mechanism reduces both cholinergic deficit and Aβ burden, addressing two AD pathological cascades. Methodologically, use kinetic enzyme assays to quantify IC50 values for AChE and BACE-1 . For in vivo validation, employ transgenic AD mice (e.g., APP/PS1) and compare Aβ plaque load (thioflavin-S staining) and cognitive outcomes (Morris water maze) against single-target inhibitors .

Q. How can researchers resolve contradictions in bis(7)-Tacrine’s efficacy and toxicity profiles across studies?

Contradictions arise from variations in dosing (e.g., 0.2 mg/kg vs. 20 mg/kg memantine in RGC studies ), species-specific metabolism, and assay conditions. To address this:

Q. What methodological considerations are critical when designing studies to compare bis(7)-Tacrine with newer tacrine hybrids?

Key considerations include:

- Equimolar dosing to account for molecular weight differences (e.g., bis(7)-Tacrine vs. tacrine-ferulic acid hybrids ).

- Multitarget profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities for AChE, NMDA, and Aβ aggregation sites .

- Pharmacokinetic assays : Measure brain permeability (logP values) and plasma stability (LC-MS/MS) to optimize bioavailability .

Q. What strategies optimize bis(7)-Tacrine’s pharmacokinetic properties in preclinical studies?

Structural modifications, such as replacing the alkyl chain with cystamine (a redox-active moiety), enhance blood-brain barrier penetration and reduce hepatic toxicity . Validate improvements via microdialysis for brain concentration measurements and hepatocyte viability assays (e.g., ALT/AST levels) .

Q. How does bis(7)-Tacrine’s activity against Aβ aggregation compare to newer tacrine hybrids?

In thioflavin T-based assays, bis(7)-Tacrine reduces AChE-induced Aβ aggregation by 68% at 100 μM, comparable to tacrine-ferulic acid hybrids (50–58%) . However, newer hybrids may offer improved solubility; use dynamic light scattering (DLS) to compare aggregation kinetics and TEM for fibril morphology .

Q. What emerging applications of bis(7)-Tacrine exist outside neurodegenerative research?

Recent studies show bis(7)-Tacrine enhances anticancer effects in castration-resistant prostate cancer (CRPC) by synergizing with INMT knockdown. Methodologically, combine CRISPR-Cas9-mediated gene silencing (INMT) with bis(7)-Tacrine treatment in Myc-CaP cells, measuring proliferation (CCK-8 assay) and apoptosis (Annexin V/PI staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.